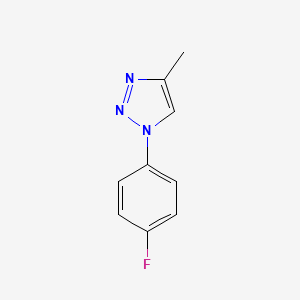

1-(4-氟苯基)-4-甲基-1H-1,2,3-三唑

描述

科学研究应用

长程氟-质子偶联

1-(4-氟苯基)-4-甲基-1H-1,2,3-三唑因其独特的能谱特性而受到研究,特别是在氟-质子偶联的背景下。研究表明,1,2,4-三唑的衍生物在其核磁共振谱中表现出长程19F-1H和19F-13C空间偶联。这使得它们对光谱分析和理解分子相互作用非常有用(Kane 等人,1995)。

抗菌研究

已经合成并表征了各种1,2,4-三唑衍生物,包括具有4-氟苯基的那些,以了解它们的抗菌特性。这些研究发现,引入氟等卤素取代基可以增强这些化合物的抗菌功效(Desabattina 等人,2014)。

物理化学性质分析

还对各种1,2,4-三唑衍生物的合成和物理化学性质进行了研究,包括那些含有4-氟苯基的衍生物。这些研究对于了解这些化合物的稳定性、溶解性和其他关键性质至关重要(Bihdan 和 Parchenko,2018)。

镇痛潜力

一些研究探索了1,2,4-三唑衍生物作为镇痛剂的潜力。例如,已经合成并评估了涉及4-氟苯基的衍生物的体内镇痛活性,揭示了该领域的巨大潜力(Zaheer 等人,2021)。

四元键相互作用

已经研究了2-三唑基-2-氧代乙酸乙酯衍生物的四元键相互作用,其中包括4-氟苯基-1,2,3-三唑。这些研究对于理解分子相互作用和设计新材料非常重要(Ahmed 等人,2020)。

抗真菌活性

对1,2,4-三唑衍生物(包括具有4-氟苯基的那些)的合成和抗菌活性的研究表明,它们对各种细菌和真菌物种有效。这突出了它们作为抗真菌剂的潜力(Kumar 等人,2017)。

安全和危害

未来方向

The future directions for research on “1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole” could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve exploring its potential use in pharmaceuticals, given the observed antinociceptive effects of similar compounds .

作用机制

Triazoles

are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Fluorophenyl compounds

, on the other hand, are aromatic compounds that contain a fluorine atom attached to a phenyl group. They are often used in medicinal chemistry due to their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability, bioavailability, and binding affinity of the compounds .

属性

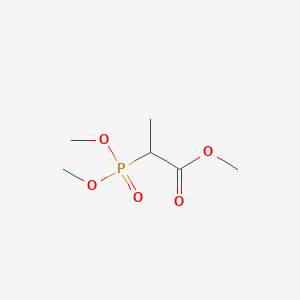

IUPAC Name |

1-(4-fluorophenyl)-4-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOJZTQTVZNXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

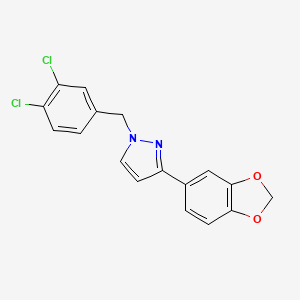

![(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2622683.png)

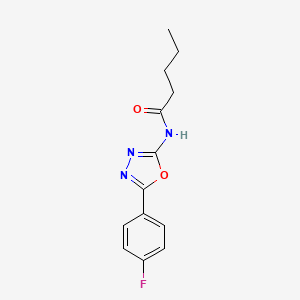

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2622686.png)

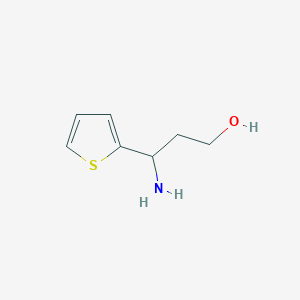

![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622701.png)